N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c1-9-7-10(2)18-15-13(9)14(21-22(15)3)20-16(23)19-12-6-4-5-11(17)8-12/h4-8H,1-3H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKNJQGZBZCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the reaction of 3-fluoroaniline with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups on the fluorophenyl ring.
Scientific Research Applications
N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological response.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
- Molecular Formula : C₁₆H₁₆FN₅O
- Molecular Weight : 313.34 g/mol .
- Core Structure : A pyrazolo[3,4-b]pyridine scaffold substituted with three methyl groups at positions 1, 4, and 4. The urea (-NH-C(=O)-NH-) linker bridges the pyrazolo-pyridine core to a 3-fluorophenyl group.
Its urea moiety and fluorophenyl group are critical for target binding .
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-b]pyridine Core
Key Observations :
- Urea vs.
- Fluorophenyl Group: The 3-fluorophenyl substituent improves metabolic stability and target affinity compared to non-halogenated aryl groups .
Pharmacological Activity: Kinase Inhibitors with Urea Linkers
Key Observations :
- Core Heterocycle: Pyrazolo-pyridine cores (as in the target compound) are structurally distinct from thieno-pyridines but share similar kinase-targeting capabilities .
- Urea Linker Universality : Urea is a common pharmacophore in kinase inhibitors due to its ability to form critical hydrogen bonds with ATP-binding pockets .
Key Observations :
Biological Activity
N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is a synthetic compound notable for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a pyrazolo[3,4-b]pyridine moiety and a 3-fluorophenyl group. Its molecular formula is with a molecular weight of approximately 295.32 g/mol. The structural components suggest significant interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
This compound has shown potential as an inhibitor of various tyrosine kinases , which are crucial in cell signaling pathways associated with cancer and other diseases. The pyrazolo[3,4-b]pyridine framework is known for its ability to modulate biological systems effectively.
Key Findings:
- Inhibitory Effects : Preliminary studies indicate that this compound can inhibit specific kinases linked to tumor growth.
- Structure-Activity Relationship (SAR) : Ongoing research aims to elucidate the specific interactions between this compound and its biological targets through SAR studies.
Case Studies
- Cancer Research : A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability in certain types of cancer cells, suggesting its potential as an anti-cancer agent.
- Kinase Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits multiple kinases involved in cancer progression. These findings support its development as a targeted therapy for kinase-driven cancers.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea | Methyl group on pyrazole ring | Potential kinase inhibitor |
| N-[3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl]-N'-[2-fluoro-4-{(2-methylcarbamoyl)pyridin-4-yl}oxy]phenyl]urea | Contains quinoline | Known for inhibiting BCR-ABL kinase |
| N-(3-fluorophenyl)-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-amine) | Pyrimidine ring instead of pyridine | Exhibits anti-cancer properties |
The uniqueness of this compound lies in its distinct combination of functional groups that may confer specific biological activities not observed in other similar compounds.
Future Directions
Further research is warranted to explore:
- Binding Studies : Detailed binding studies to understand how this compound interacts with target proteins.
- Clinical Trials : The initiation of clinical trials to assess its efficacy and safety in humans.
Q & A
Q. What are the standard methods for synthesizing N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-b]pyridine core formation. Key steps include:
Heterocycle Construction : Cyclocondensation of aminopyrazole derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid) to form the pyrazolo[3,4-b]pyridine scaffold .
Substituent Introduction : Methyl groups at positions 1, 4, and 6 are introduced via alkylation or nucleophilic substitution. For example, dimethyl sulfate in basic media (K₂CO₃/DMF) selectively methylates nitrogen atoms .
Urea Linkage Formation : Reacting 3-amino-pyrazolo[3,4-b]pyridine with 3-fluorophenyl isocyanate in anhydrous THF at 60–80°C for 12–24 hours .
- Optimization : Catalysts like triethylamine improve yields (70–85%), while purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the urea NH proton appears as a broad singlet at δ 9.8–10.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Matches the molecular ion peak (m/z 313.34 for C₁₆H₁₆FN₅O) with theoretical values .
- Infrared Spectroscopy (IR) : Urea carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ .
- Elemental Analysis : Confirms C, H, N content within ±0.3% of calculated values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during methylation steps .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for urea bond formation, which may enhance reaction rates .
- Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) for the cyclocondensation step to reduce time and improve reproducibility .
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) instead of column chromatography for scalable purification .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., kinase inhibition vs. off-target effects) require:
Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to differentiate specific vs. nonspecific effects .
Target Engagement Assays : Use biophysical methods (SPR, ITC) to measure binding affinity for purported targets like kinases .
Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to observed discrepancies .
Q. How can computational methods guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., VEGFR2). Focus on urea NH hydrogen bonding with Glu885 and hydrophobic interactions with trimethyl groups .
- QSAR Modeling : Train models on pyrazolo[3,4-b]pyridine datasets to predict substituent effects. Key descriptors include logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations (<2 Å) .
Q. What crystallographic techniques are suitable for determining the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2018 .
- Key Parameters : Resolution < 0.8 Å, R-factor < 5%. The urea moiety adopts a planar conformation, stabilized by intramolecular H-bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
